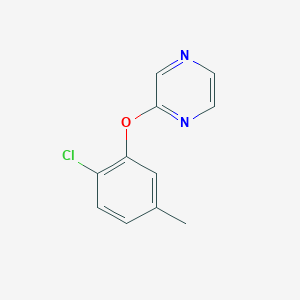![molecular formula C19H22N4O B6442442 N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2640898-17-3](/img/structure/B6442442.png)
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide, abbreviated as N-CBPPA, is an organic compound that has a wide range of applications in the field of scientific research. It is a synthetic molecule, which is composed of a nitrogen-containing heterocyclic ring, a phenyl group, and an acetamide group. N-CBPPA has been used in a variety of laboratory experiments due to its ability to interact with proteins, enzymes, and other molecules.
作用機序
The mechanism of action of N-CBPPA is not fully understood. However, it is believed that the molecule binds to proteins and enzymes, which can alter their structure and function. Additionally, it is believed that N-CBPPA can interact with other molecules, such as lipids, DNA, and RNA, which can affect their function.
Biochemical and Physiological Effects
N-CBPPA has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and other molecules. It has also been found to affect the expression of genes, as well as the metabolism of cells. Additionally, N-CBPPA has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
実験室実験の利点と制限
N-CBPPA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments involving cells and tissues. However, N-CBPPA has a number of limitations for use in laboratory experiments. It is not very stable and can degrade over time. Additionally, it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
N-CBPPA has a wide range of potential future applications in the field of scientific research. It could be used to study the effects of drugs on cells and tissues, to study the structure and function of proteins, and to study the effects of environmental pollutants on organisms. Additionally, it could be used to develop new drugs, to study the effects of genetic mutations, and to study the effects of diet on health. Finally, it could be used to study the effects of aging on cells and tissues.
合成法
N-CBPPA can be synthesized by a variety of methods, including condensation, oxidation, and cyclization. One of the most common methods is the condensation of 6-cyclobutyl-2-cyclopropylpyrimidine and 3-aminophenylacetamide. This reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction is typically carried out at room temperature, and the product is purified by column chromatography.
科学的研究の応用
N-CBPPA has been used in a variety of scientific research applications. It has been used as a probe to study enzyme-substrate interactions, to study protein-protein interactions, and to study the structure and function of proteins. It has also been used as a tool to study the effects of drugs on cells and tissues. Additionally, N-CBPPA has been used to study the effects of environmental pollutants on organisms.
特性
IUPAC Name |
N-[3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12(24)20-15-6-3-7-16(10-15)21-18-11-17(13-4-2-5-13)22-19(23-18)14-8-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKRZLCLDDIGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC(=C2)C3CCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-5-fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442363.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442368.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)
![N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442408.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)
![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)
![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)
![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)
![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)
![5-fluoro-2,4-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442450.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)